Insulin aspart
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Overview
Description
Insulin aspart is a rapid-acting insulin analogue used to manage blood glucose levels in individuals with diabetes mellitus, particularly type 1 and type 2 diabetes . It is a modified form of human insulin where a single amino acid, proline, is replaced with aspartic acid at position B28 . This modification reduces the tendency of insulin molecules to form hexamers, allowing for faster absorption and onset of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Insulin aspart is produced using recombinant DNA technology. The gene encoding this compound is inserted into the genome of a yeast strain, typically Saccharomyces cerevisiae . The yeast cells are then cultured in a bioreactor under controlled conditions, where they express and secrete this compound . The insulin is harvested, purified, and formulated into a solution suitable for injection .
Industrial Production Methods: The industrial production of this compound involves several key steps:
Fermentation: Yeast cells containing the this compound gene are grown in large bioreactors.
Harvesting: The this compound is secreted into the culture medium and is harvested by centrifugation.
Purification: The harvested insulin is purified using chromatography techniques to remove impurities and ensure high purity.
Formulation: The purified this compound is formulated into a stable injectable solution.
Chemical Reactions Analysis
Types of Reactions: Insulin aspart primarily undergoes reactions typical of proteins, including:
Oxidation: Oxidative stress can lead to the oxidation of methionine residues in this compound.
Reduction: Disulfide bonds within the insulin molecule can be reduced to free thiol groups.
Substitution: The substitution of proline with aspartic acid at position B28 is a key modification in this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can induce oxidation.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Substitution: Genetic engineering techniques are used to substitute amino acids.
Major Products Formed:
Oxidation: Oxidized this compound with modified methionine residues.
Reduction: Reduced this compound with free thiol groups.
Substitution: this compound with aspartic acid at position B28.
Scientific Research Applications
Insulin aspart has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study protein folding, stability, and interactions.
Biology: Investigated for its role in cellular signaling pathways and glucose metabolism.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in managing diabetes.
Industry: Employed in the development of biosimilar insulin products and advanced drug delivery systems.
Mechanism of Action
Insulin aspart mimics the action of endogenous insulin by binding to insulin receptors on the surface of target cells, such as liver, muscle, and adipose tissue . This binding activates the insulin receptor, triggering a cascade of intracellular signaling pathways that promote glucose uptake, glycogen synthesis, and inhibition of glucose production by the liver . The rapid onset of action of this compound is due to its reduced tendency to form hexamers, allowing for quicker absorption into the bloodstream .
Comparison with Similar Compounds
Insulin lispro: Another rapid-acting insulin analogue with a similar onset of action.
Insulin glulisine: A rapid-acting insulin analogue with a slightly different amino acid modification.
Regular human insulin: Has a slower onset and longer duration of action compared to insulin aspart.
Uniqueness of this compound: this compound’s unique substitution of proline with aspartic acid at position B28 results in a faster onset of action and a more physiological time-action profile compared to regular human insulin . This makes it particularly effective in controlling postprandial blood glucose levels .
Properties
IUPAC Name |
4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C256H381N65O79S6/c1-29-129(23)204(313-191(338)102-258)251(394)317-203(128(21)22)247(390)287-157(73-80-198(348)349)216(359)282-154(69-76-187(262)334)220(363)308-182-114-404-405-115-183-243(386)305-177(109-323)240(383)293-160(85-121(7)8)224(367)294-166(92-138-51-59-144(328)60-52-138)227(370)283-152(67-74-185(260)332)217(360)289-159(84-120(5)6)222(365)285-156(72-79-197(346)347)219(362)301-172(98-188(263)335)234(377)297-168(94-140-55-63-146(330)64-56-140)230(373)309-181(242(385)304-175(254(397)398)100-190(265)337)113-403-402-112-180(213(356)272-105-192(339)277-151(70-77-195(342)343)215(358)280-149(50-42-82-270-256(266)267)211(354)271-106-193(340)278-164(90-136-45-36-32-37-46-136)226(369)296-165(91-137-47-38-33-39-48-137)229(372)298-169(95-141-57-65-147(331)66-58-141)238(381)319-206(132(26)325)252(395)303-174(101-199(350)351)235(378)281-150(49-40-41-81-257)221(364)321-208(134(28)327)255(399)400)311-249(392)202(127(19)20)316-236(379)162(87-123(11)12)291-228(371)167(93-139-53-61-145(329)62-54-139)295-223(366)158(83-119(3)4)288-209(352)131(25)276-214(357)155(71-78-196(344)345)286-246(389)201(126(17)18)315-237(380)163(88-124(13)14)292-232(375)171(97-143-104-269-118-275-143)300-239(382)176(108-322)279-194(341)107-273-212(355)179(111-401-406-116-184(310-244(182)387)245(388)320-207(133(27)326)253(396)306-178(110-324)241(384)318-205(130(24)30-2)250(393)312-183)307-225(368)161(86-122(9)10)290-231(374)170(96-142-103-268-117-274-142)299-218(361)153(68-75-186(261)333)284-233(376)173(99-189(264)336)302-248(391)200(125(15)16)314-210(353)148(259)89-135-43-34-31-35-44-135/h31-39,43-48,51-66,103-104,117-134,148-184,200-208,322-331H,29-30,40-42,49-50,67-102,105-116,257-259H2,1-28H3,(H2,260,332)(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H,268,274)(H,269,275)(H,271,354)(H,272,356)(H,273,355)(H,276,357)(H,277,339)(H,278,340)(H,279,341)(H,280,358)(H,281,378)(H,282,359)(H,283,370)(H,284,376)(H,285,365)(H,286,389)(H,287,390)(H,288,352)(H,289,360)(H,290,374)(H,291,371)(H,292,375)(H,293,383)(H,294,367)(H,295,366)(H,296,369)(H,297,377)(H,298,372)(H,299,361)(H,300,382)(H,301,362)(H,302,391)(H,303,395)(H,304,385)(H,305,386)(H,306,396)(H,307,368)(H,308,363)(H,309,373)(H,310,387)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,380)(H,316,379)(H,317,394)(H,318,384)(H,319,381)(H,320,388)(H,321,364)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,266,267,270) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDIKSVWBUKTRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC8=CC=C(C=C8)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC9=CNC=N9)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C256H381N65O79S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5826 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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